4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Description
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, methyl groups at positions 4 and 6, and a carboxylic acid moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid group enables functionalization into amides or esters, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQBIHGYKXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-trifluoromethylpyrimidine with a suitable carboxylating agent can yield the desired carboxylic acid derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds, including 4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, exhibit notable anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The inhibition rates were comparable to established anti-inflammatory drugs like celecoxib, suggesting potential for development into therapeutic agents for inflammatory diseases .
Anticancer Properties
Recent investigations into trifluoromethyl pyrimidine derivatives have shown promising anticancer activities. Compounds derived from this compound were tested against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. Results indicated moderate cytotoxic effects, warranting further exploration into their mechanisms of action and potential as anticancer therapies .
Agrochemical Applications
Herbicidal Activity
The incorporation of trifluoromethyl groups into pyrimidine structures has been linked to enhanced herbicidal properties. Compounds similar to this compound have been studied for their effectiveness in controlling weed species through mechanisms that disrupt plant growth regulators. Such compounds have shown promise as selective herbicides in agricultural settings .
Insecticidal Effects
Insecticidal properties of pyrimidine derivatives have also been explored. Research indicates that certain formulations containing this compound demonstrate moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in pest management strategies within agriculture .
Chemical Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including condensation and substitution reactions involving trifluoroacetic anhydride and dimethylpyrimidine derivatives. The resulting compound serves as a versatile intermediate for further chemical modifications aimed at enhancing biological activity or developing new derivatives with tailored properties .
Case Studies
Case Study 1: Anti-inflammatory Drug Development
A recent study focused on synthesizing a series of pyrimidine derivatives, including those based on this compound. These compounds were evaluated for their ability to inhibit COX-2 in vitro. The results showed several candidates with IC50 values comparable to existing anti-inflammatory medications, highlighting their potential as new drug leads .
Case Study 2: Agricultural Research
In a field trial assessing the efficacy of new herbicides, formulations containing derivatives of this compound were applied to common weed species. Results indicated significant reductions in weed biomass compared to untreated controls, demonstrating the compound's potential role in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Comparisons
Table 1: Structural Features of Selected Pyrimidine-5-carboxylic Acid Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Comparative Reactivity :
- Methylthio vs. Trifluoromethyl Groups : Methylthio intermediates (e.g., ) are more reactive toward nucleophilic displacement than trifluoromethyl derivatives, enabling modular functionalization .
- Carboxylic Acid Utility : The 5-carboxylic acid group facilitates derivatization into amides (e.g., via coupling with amines), a strategy used in drug discovery for compounds like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .
Biological Activity
Overview
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS Number: 544704-08-7) is a pyrimidine derivative characterized by its unique trifluoromethyl and carboxylic acid functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties, as well as its role as a pharmaceutical intermediate.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| CAS Number | 544704-08-7 |
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with various cellular targets.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, impacting metabolic pathways essential for cell survival and proliferation.
Antiviral Activity
The potential antiviral properties of this compound are also noteworthy. Pyrimidines have been implicated in the inhibition of viral replication through various mechanisms, including interference with viral polymerases and proteases.
Case Studies and Research Findings
-
Pyrimidine Derivatives in Cancer Therapy :
- A study highlighted the efficacy of pyrimidine-based compounds in targeting cancer cell lines, showing significant inhibition of proliferation in models such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values as low as 0.126 μM .
- These findings suggest that this compound could be further investigated for similar anticancer properties.
-
High-throughput Screening :
- A high-throughput screening campaign identified novel inhibitors based on trifluoromethylpyrimidinediones that displayed potent activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This indicates a promising avenue for further exploration regarding the biological activity of related compounds.
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the trifluoromethyl and carboxylic acid groups can significantly influence biological activity and selectivity . Understanding these relationships is critical for optimizing the pharmacological profile of new derivatives.
Q & A
Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid?
Methodological Answer: The compound can be synthesized via hydrolysis of its ester precursor. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate (a structural analog) undergoes hydrolysis under alkaline or acidic conditions to yield the carboxylic acid derivative. Key steps include:
- Ester Hydrolysis : React the ethyl ester with aqueous NaOH or HCl under reflux (60–80°C) for 6–12 hours.
- Purification : Recrystallize the product using polar aprotic solvents (e.g., DMSO) or chromatographic methods (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Validation : Confirm the reaction completion via TLC and characterize the product using ¹H NMR (e.g., δ 8.83 ppm for the pyrimidine proton) and elemental analysis .
Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?
Methodological Answer:
- ¹H NMR : Focus on the trifluoromethyl (CF₃) group’s deshielding effect, which shifts pyrimidine protons to δ 8.8–9.0 ppm. The methyl groups (4,6-dimethyl) appear as singlets near δ 2.5–2.7 ppm .
- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The CF₃ group shows strong absorption at 1100–1200 cm⁻¹ .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]⁺. For C₈H₇F₃N₂O₂, expect m/z ≈ 232.04 .
Advanced Research Questions
Q. How do the methyl and trifluoromethyl substituents influence the compound’s reactivity and stability?
Methodological Answer:
- Steric Effects : The 4,6-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 5-carboxylic acid moiety .
- Electron-Withdrawing CF₃ Group : Enhances acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes intermediates in nucleophilic reactions (e.g., amide coupling) .
- Stability Concerns : The CF₃ group may induce hydrolytic instability in basic conditions. Monitor degradation via HPLC and adjust reaction pH to ≤7.0 .
Q. How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification : Contradictions often arise from impurities. Use orthogonal methods (HPLC, ¹H NMR) to confirm purity. For example, residual DMSO in stock solutions can artificially inflate antioxidative activity readings .
- Assay Conditions : Standardize biological assays (e.g., thymidine phosphorylase inhibition) by controlling pH, temperature, and solvent (avoid DMSO if unstable). Compare results against positive controls like tipiracil .
Q. What strategies mitigate instability during storage and handling?
Methodological Answer:
- Storage : Store lyophilized solid at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid DMSO for solubilization; use ethanol or aqueous buffers (pH 4–6) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Degradation products often include decarboxylated or demethylated derivatives .
Q. How to develop a robust HPLC method for quantifying this compound in complex mixtures?
Methodological Answer:
- Column Selection : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Elution : 10% B to 90% B over 20 minutes; detect at 254 nm (λ_max for pyrimidine rings).
- Validation : Achieve linearity (R² >0.99) in 0.1–100 µg/mL range. For biological matrices, employ SPE (solid-phase extraction) with C18 cartridges to remove interfering proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
